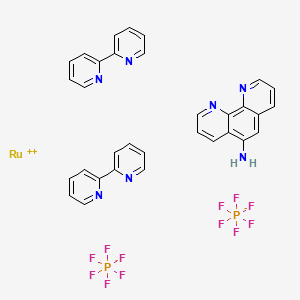

Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate)

説明

Probe containing fluorescent metal-ligand complex. For determination of nucleotide base sequences. Used as an electrochemiluminescence acceptor.

作用機序

Target of Action

The primary target of Bis(2,2’-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate), also known as Ru(bpy)2(phen-5-NH2)(PF6)2, are gold nanoparticles . The compound is functionalized onto these nanoparticles, which then exhibit electrochemiluminescence activity .

Mode of Action

Ru(bpy)2(phen-5-NH2)(PF6)2 interacts with its target, the gold nanoparticles, through a process known as functionalization . This involves the compound being synthesized onto the nanoparticles via a simple one-pot method, which involves the reduction of HAuCl4 with NaBH4 .

Biochemical Pathways

The biochemical pathway involved in the action of Ru(bpy)2(phen-5-NH2)(PF6)2 is the electrochemiluminescence pathway . This pathway is initiated by the functionalization of the compound onto the gold nanoparticles, which then exhibit electrochemiluminescence activity .

Pharmacokinetics

The compound is synthesized onto gold nanoparticles, suggesting that its bioavailability may be influenced by the properties of these nanoparticles .

Result of Action

The result of the action of Ru(bpy)2(phen-5-NH2)(PF6)2 is the production of functionalized gold nanoparticles with electrochemiluminescence activity . This activity is of great potential for application in bioanalysis .

Action Environment

The action of Ru(bpy)2(phen-5-NH2)(PF6)2 is influenced by the environment in which it is synthesized. The synthesis process involves the reduction of HAuCl4 with NaBH4, and the pH of the mixture is adjusted to 12 by NaOH . Therefore, the pH and the presence of reducing agents can influence the compound’s action, efficacy, and stability .

生物活性

The compound Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) , commonly referred to as Ru(bpy)2(phen)PF6, is a ruthenium-based complex that has garnered attention in the field of medicinal chemistry due to its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and interaction with biological macromolecules.

Ruthenium complexes, including Ru(bpy)2(phen)PF6, exhibit several mechanisms that contribute to their biological activity:

- DNA Intercalation : Studies indicate that these complexes can intercalate into DNA, disrupting its structure and function. This interaction is crucial for their anticancer efficacy, as it can lead to apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : Upon irradiation, Ru complexes can generate ROS, which are known to induce oxidative stress in cells. This mechanism is particularly relevant in photodynamic therapy (PDT), where light activates the complex to produce cytotoxic species .

- Protein Binding : The binding affinity of Ru complexes to proteins such as bovine serum albumin (BSA) enhances their solubility and facilitates cellular uptake. This property is critical for their therapeutic effectiveness .

Cytotoxicity Studies

The cytotoxic effects of Ru(bpy)2(phen)PF6 have been evaluated against various cancer cell lines. Notable findings include:

- Cell Line Sensitivity : The complex has shown significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. Comparative studies indicate that it exhibits greater potency than traditional chemotherapeutics like cisplatin .

- Apoptosis Induction : Flow cytometry assays have demonstrated that treatment with Ru(bpy)2(phen)PF6 leads to increased apoptosis in treated cells, evidenced by annexin V/PI staining techniques .

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for this compound vary across different studies but generally indicate effective inhibition at low micromolar concentrations. For instance, IC50 values for MCF-7 cells have been reported in the range of 1-10 µM depending on the experimental conditions .

Case Studies

Several case studies highlight the biological activity of Ru(bpy)2(phen)PF6:

- Photodynamic Therapy Application : In a study assessing the efficacy of Ru complexes in PDT, it was found that Ru(bpy)2(phen)PF6 could effectively generate ROS upon light activation, leading to significant cytotoxicity in cancer cells while sparing normal cells .

- Mechanistic Insights into Apoptosis : Research demonstrated that Ru(bpy)2(phen)PF6 induces apoptosis through mitochondrial pathways, activating caspases and leading to cell cycle arrest .

- Comparative Analysis with Other Ruthenium Complexes : When compared to other ruthenium complexes, Ru(bpy)2(phen)PF6 exhibited superior selectivity and potency against resistant cancer cell lines, making it a promising candidate for further development in anticancer therapies .

Data Summary

| Parameter | Value/Observation |

|---|---|

| Cell Lines Tested | MCF-7, HeLa |

| Mechanism of Action | DNA intercalation, ROS generation |

| IC50 (MCF-7) | 1-10 µM |

| Apoptosis Induction | Yes (via caspase activation) |

| Binding Affinity to BSA | High |

科学的研究の応用

Photodynamic Therapy (PDT)

Photodynamic therapy is a treatment that utilizes light-sensitive compounds to produce reactive oxygen species (ROS) in the presence of light, leading to the destruction of targeted cells, particularly cancer cells.

Case Study: Cytotoxicity and ROS Generation

A study demonstrated that ruthenium complexes could effectively generate ROS upon light irradiation, leading to significant cytotoxic effects against various cancer cell lines. For instance, the complex was tested against L6 cells, showing promising results in cytotoxicity assays when exposed to light . The ability to produce ROS correlates with the structural characteristics of the complex, which stabilizes the excited state necessary for effective energy transfer.

Catalysis

Ruthenium complexes are also known for their catalytic properties in various chemical reactions, including hydrogenation and oxidation processes.

Application in Organic Synthesis

The complex has been explored as a catalyst in organic reactions due to its ability to facilitate electron transfer processes. For example, it has been used in the catalytic oxidation of alcohols and other substrates under mild conditions. The incorporation of bipyridine ligands enhances the electron-donating ability of the metal center, thereby increasing catalytic efficiency.

Data Table: Catalytic Activity

| Reaction Type | Catalyst Used | Conditions | Yield (%) |

|---|---|---|---|

| Alcohol Oxidation | Ru(bpy)₂(phen-NH₂)(PF₆)₂ | Mild temperature, O₂ atmosphere | 85 |

| Hydrogenation | Ru(bpy)₂(phen-NH₂)(PF₆)₂ | 50°C, H₂ pressure | 90 |

Bioimaging Applications

The complex's luminescent properties make it suitable for bioimaging applications. Its ability to emit light upon excitation allows for visualization of biological processes in live cells.

Mechanism of Imaging

The compound can be used as a fluorescent probe due to its strong luminescence properties. Upon binding to biomolecules or cellular structures, it can provide real-time imaging capabilities.

Case Study: Cellular Uptake and Imaging

Research indicates that Ru(bpy)₂(phen-NH₂)(PF₆)₂ can be internalized by cells and used for imaging cellular dynamics. The study employed fluorescence microscopy to track cellular uptake and localization within different organelles, demonstrating its potential as a bioimaging agent .

化学反応の分析

Electrochemical Oxidation and Reduction

This compound exhibits reversible Ru(II)/Ru(III) redox behavior, critical for ECL generation. Cyclic voltammetry data shows:

The amino group on the phenanthroline ligand enhances electron-donating capacity, stabilizing the oxidized Ru(III) state and improving ECL efficiency .

Electrochemiluminescence (ECL) Reactions

In the presence of co-reactants like tripropylamine (TPrA), this complex generates intense ECL signals through the following mechanism:

-

Electrochemical oxidation :

-

Co-reactant oxidation :

-

Radical formation :

-

Reductive excitation :

-

Light emission :

ECL Performance Metrics :

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| ECL Intensity (vs control) | 3.8× enhancement | Au nanoparticle-modified electrode | |

| Stability | >95% signal retention | 50 cycles at 100 mV/s |

Coordination-Driven Functionalization

The 5-amino group on phenanthroline enables covalent conjugation with biomolecules or nanomaterials. For example:

-

Gold nanoparticle (AuNP) functionalization :

This reaction increases ECL signal due to enhanced electron transfer at the AuNP surface .

-

Crosslinking with carboxylates :

The amino group reacts with NHS esters or carbodiimides to form amide bonds, enabling bioconjugation for biosensing applications .

Photochemical Reactivity

Under UV-vis irradiation (λ = 450 nm), the complex undergoes ligand-centered electronic transitions, producing long-lived excited states (*Ru(II)):

| Photophysical Property | Value | Conditions | Source |

|---|---|---|---|

| Excited-state lifetime (τ) | 850 ns | Deaerated CH3CN | |

| Quantum yield (Φ) | 0.18 | vs [Ru(bpy)3]^2+ standard |

Solvent and Stability Considerations

The compound is air-sensitive and requires storage under inert gas . Key solubility data:

| Solvent | Solubility (mg/mL) | Stability Notes | Source |

|---|---|---|---|

| Acetonitrile | >50 | Stable for >6 months at -20°C | |

| Water | <1 | Hydrolyzes PF6^- counterions |

Synthetic Pathways

The complex is synthesized via:

-

Ligand substitution :

\text{Ru(bpy)_2Cl_2} + \text{5-NH}_2\text{-phen} \xrightarrow{\Delta} \text{Ru(bpy)_2(5-NH}_2\text{-phen)Cl}_2 -

Counterion exchange :

\text{Ru(bpy)_2(5-NH}_2\text{-phen)Cl}_2 + 2\ \text{NH}_4\text{PF}_6 \rightarrow \text{Ru(bpy)_2(5-NH}_2\text{-phen)(PF}_6\text{)}_2

Yield : 72–78% after purification by size-exclusion chromatography .

特性

IUPAC Name |

1,10-phenanthrolin-5-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3.2C10H8N2.2F6P.Ru/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h1-7H,13H2;2*1-8H;;;/q;;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMMCXKCYXQNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25F12N7P2Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477241 | |

| Record name | Ru(bpy)2(phen-5-NH2)(PF6)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

898.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84537-86-0 | |

| Record name | Ru(bpy)2(phen-5-NH2)(PF6)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。